molecular formula C6H10BrNO4 B14573603 N-[(2-Bromoethoxy)carbonyl]-L-alanine CAS No. 61445-15-6

N-[(2-Bromoethoxy)carbonyl]-L-alanine

Cat. No.: B14573603
CAS No.: 61445-15-6
M. Wt: 240.05 g/mol
InChI Key: WVUIOLTXGAABTR-BYPYZUCNSA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-alanine (abbreviated as Beoc-L-alanine) is a chemically modified amino acid derivative. Its structure comprises an L-alanine backbone with a (2-bromoethoxy)carbonyl (Beoc) group attached to the amine terminus. This compound is synthesized via reactions between L-alanine and 2-bromoethyl chloroformate, often in the presence of a base like pyridine or morpholine . The bromine atom in the Beoc group confers unique reactivity, making it valuable in prodrug design and peptide synthesis, where it serves as a protecting group or a metabolic lability enhancer .

Key applications include:

  • Prodrug synthesis: Beoc-L-alanine acts as an intermediate for masking carboxyl or hydroxyl groups in drugs, enabling controlled release under physiological conditions .
  • Peptide chemistry: The Beoc group can be selectively removed via nucleophilic substitution (e.g., using thiols) or elimination reactions, distinguishing it from traditional carbamate-based protecting groups .

Properties

CAS No.

61445-15-6

Molecular Formula

C6H10BrNO4

Molecular Weight

240.05 g/mol

IUPAC Name

(2S)-2-(2-bromoethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C6H10BrNO4/c1-4(5(9)10)8-6(11)12-3-2-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1

InChI Key

WVUIOLTXGAABTR-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

CC(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-alanine typically involves the reaction of L-alanine with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of a brominating agent such as N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-alanine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted alanine derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modifying proteins and peptides.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-alanine involves its interaction with nucleophiles and electrophiles. The bromoethoxycarbonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]-L-alanine (Cbz-L-alanine)

  • Structure : A benzyloxycarbonyl (Cbz) group attached to L-alanine.
  • Cleavage Mechanism: Removed via hydrogenolysis (H₂/Pd) or strong acids (HBr in acetic acid).
  • Applications : Widely used in peptide synthesis due to its stability under basic conditions .
  • Key Differences :
    • Cbz lacks the bromine atom, making it less reactive toward nucleophiles compared to Beoc.
    • Beoc’s bromoethyl group enables alkylation or displacement reactions, useful in targeted drug delivery .

N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)

  • Structure : Features a tert-butoxycarbonyl (Boc) group.
  • Cleavage Mechanism : Acid-labile (e.g., trifluoroacetic acid).
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy .
  • Key Differences :
    • Boc is stable under basic conditions but sensitive to acids, whereas Beoc is more reactive toward nucleophiles.
    • Beoc’s bromine allows conjugation with thiol-containing biomolecules, a feature absent in Boc .

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine (Fmoc-L-alanine)

  • Structure : Contains a fluorenylmethoxycarbonyl (Fmoc) group.
  • Cleavage Mechanism : Base-labile (e.g., piperidine).
  • Applications : Dominates SPPS due to its compatibility with acid-sensitive substrates .
  • Key Differences: Fmoc requires basic conditions for removal, while Beoc can be cleaved under milder, nucleophilic conditions.

N-[(Vinyloxy)carbonyl]-L-alanine

  • Structure : A vinyloxycarbonyl group attached to L-alanine.
  • Cleavage Mechanism : Hydrolysis under acidic or thermal conditions.
  • Applications : Used in click chemistry for bioorthogonal conjugation .
  • Key Differences :
    • The vinyl group enables cycloaddition reactions (e.g., with azides), whereas Beoc’s bromine supports alkylation or SN2 reactions .

Data Table: Comparative Properties of L-Alanine Derivatives

Compound Protecting Group Cleavage Method Reactivity Key Applications Reference
Beoc-L-alanine (2-Bromoethoxy) Nucleophilic substitution High (Br-mediated) Prodrugs, alkylation reactions
Cbz-L-alanine Benzyloxy Hydrogenolysis, HBr/AcOH Moderate Peptide synthesis
Boc-L-alanine tert-Butoxy TFA Acid-sensitive SPPS, orthogonal protection
Fmoc-L-alanine Fluorenylmethoxy Piperidine Base-sensitive SPPS, fluorescence tagging
N-(3-Indolylacetyl)-L-ala 3-Indolylacetyl Enzymatic hydrolysis Metabolite-specific Biomarker studies

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